2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in inflammatory processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins . Additionally, it may modulate signaling pathways involved in pain perception and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Another pyrazole derivative with potential pharmacological activities.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A compound with a similar pyrazole core structure.
Uniqueness
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its methoxy group and acetamide functionality may enhance its solubility and bioavailability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methoxy-2-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(12-2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) |
InChI Key |
FWDPDHVYPAEQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.